7-Bromotacrine
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Overview
Description
7-Bromotacrine is a biochemical.
Scientific Research Applications
New Perspective Therapy of Breast Cancer
A study focused on the role of neurotransmitters in cancer progression, specifically exploring the dopamine receptors' gene expression on MCF-7 cells. Bromocriptine, a derivative, was found to suppress proliferation of MCF-7 cells, suggesting potential use in breast cancer treatment (Pornour et al., 2015).
Synthesis and Biological Properties in Antimicrobial Agents
Research on theophylline derivatives, closely related to brominated compounds like 7-Bromotacrine, explored their application as antimicrobial and antiviral agents. This study developed new methods for synthesizing these compounds and assessed their potential in treating infections (Ivanchenko, 2018).
Reversal of Multidrug Resistance in Cancer
Studies on bromotetrandrine, a brominated derivative, demonstrated its effectiveness in reversing multidrug resistance in cancer cells. This compound inhibited overexpression of P-glycoprotein, increasing the efficacy of anticancer drugs in resistant cell lines (Jin et al., 2005); (Liu et al., 2010).
Inhibition of Acetylcholinesterase
Research on bromotyrosine alkaloids from marine sponges, which are structurally similar to 7-Bromotacrine, found compounds that inhibited acetylcholinesterase. This enzyme is a target for Alzheimer's disease treatment, suggesting potential applications of similar brominated compounds in neurological disorders (Sirimangkalakitti et al., 2016).
Total Synthesis and CNS Target Activity
The synthesis of (+)-7-bromotrypargine, a β-carboline alkaloid, and its biological evaluation uncovered activity at central nervous system targets of therapeutic relevance. This suggests possible applications of similar brominated compounds in CNS-related therapies (Brogan et al., 2011).
Mechanisms in Reversing Multidrug Resistance
Additional research on tetrandrine and bromotetrandrine showed that their mechanisms in reversing multidrug resistance may relate to down-regulating multidrug resistance associated protein expression, further emphasizing their potential in cancer therapy (Cheng et al., 2012).
properties
CAS RN |
53970-68-6 |
---|---|
Product Name |
7-Bromotacrine |
Molecular Formula |
C13H13BrN2 |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H13BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16) |
InChI Key |
HUWWFDOJYOUTTO-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N |
Appearance |
Solid powder |
Other CAS RN |
53970-68-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
7-Bromotacrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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